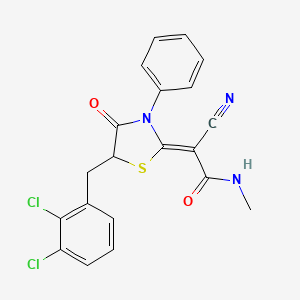

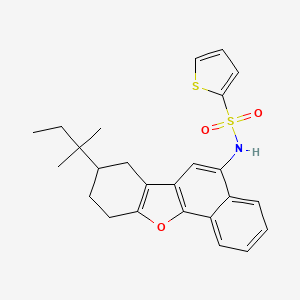

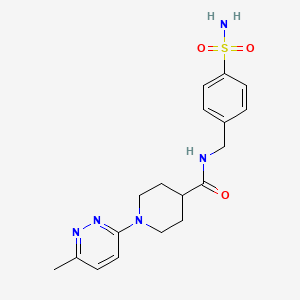

C25H27NO3S2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Catalytic Behavior in Polymerization

Sodium 2-arylimino-8-quinolates, with varying aryl and quinolate substituents, have been synthesized and characterized, showing good activities towards the ring-opening polymerization of rac-lactide, leading to amorphous polylactides (Zhang et al., 2016). This indicates that similar compounds might have applications in polymer chemistry.

Applications in Catalysis and Biotechnology

A class of covalent frameworks, C2N, has been reviewed for its applications in various fields including catalysis, environmental science, energy storage, and biotechnology, owing to its high polarity and thermal and chemical stability (Tian et al., 2020). This suggests that compounds with similar structural features might be explored for similar applications.

Use in Materials Science

Metal 2-ethylhexanoates, a class of metal-organic compounds, find wide applications as precursors in materials science, in catalysis for ring-opening polymerizations, and in the painting industry (Mishra et al., 2007). This demonstrates the broad utility of such compounds in various industrial processes.

Aromatic Compound Synthesis

The synthesis of aromatic compounds through C-H bond activation in heteroaromatics using palladium catalysis illustrates a method for generating carbon-carbon bonds, relevant to the synthesis of complex organic molecules (Roger et al., 2010).

Production of Aroma Compounds

Carotenoids are precursors to various compounds, including C13-norisoprenoids, which are key aroma notes in several plants and can be biotechnologically produced (Rodríguez-Bustamante & Sánchez, 2007). This could be relevant for compounds like C25H27NO3S2 in the context of flavor and fragrance chemistry.

C1 Chemistry in Heterogeneous Catalysis

The conversion of simple carbon-containing compounds (C1 chemistry) into valuable chemicals and fuels is a significant area in catalysis. Recent advancements in highly efficient catalysts and reaction processes in this field might provide context for the use of similar complex compounds (Bao et al., 2019).

Propriétés

IUPAC Name |

N-[8-(2-methylbutan-2-yl)-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO3S2/c1-4-25(2,3)16-11-12-22-19(14-16)20-15-21(26-31(27,28)23-10-7-13-30-23)17-8-5-6-9-18(17)24(20)29-22/h5-10,13,15-16,26H,4,11-12,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENYRYORYAQQHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CS5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-ethoxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2372802.png)

![4-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2372803.png)